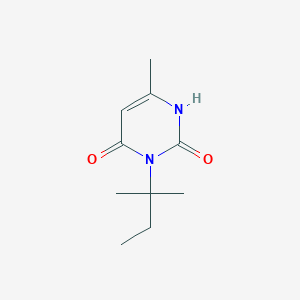
6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly known as Methylphenidate, which is a central nervous system stimulant that is used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. This compound has been extensively studied for its biochemical and physiological effects on the human body.
Wirkmechanismus
The mechanism of action of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione involves the inhibition of dopamine and norepinephrine reuptake in the brain. This leads to an increase in the concentration of these neurotransmitters, which enhances the activity of the central nervous system. This mechanism of action is responsible for the therapeutic effects of this compound in the treatment of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione and narcolepsy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione are well documented. This compound has been shown to improve attention, cognitive function, and memory in individuals with 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione. It also enhances wakefulness and reduces daytime sleepiness in individuals with narcolepsy. However, prolonged use of this compound can lead to tolerance, dependence, and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione has several advantages for lab experiments. It is a well-characterized compound that is readily available and easy to synthesize. It has a well-established mechanism of action and has been extensively studied for its pharmacological and therapeutic properties. However, this compound also has some limitations for lab experiments. It is a controlled substance that requires special handling and storage. It can also be expensive to obtain and may have limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for the study of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione. One direction is the development of new drugs that target the central nervous system and have fewer side effects than methylphenidate. Another direction is the study of the long-term effects of this compound on the brain and the body. This will help to identify potential risks and benefits of prolonged use of this compound. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound will help to optimize its use in the treatment of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione and narcolepsy.
Synthesemethoden
The synthesis of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione involves the reaction of 2-oxo-2H-pyrimidine-1-acetic acid with isobutyraldehyde in the presence of a catalyst. The resulting product is then purified to obtain the final compound. This synthesis method has been extensively studied and optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione has been widely used in scientific research for its pharmacological and therapeutic properties. It is commonly used as a reference compound for the development of new drugs that target the central nervous system. This compound has been studied for its effects on neurotransmitters such as dopamine and norepinephrine, which play a crucial role in the regulation of attention and arousal.
Eigenschaften
Produktname |
6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione |
|---|---|
Molekularformel |
C10H16N2O2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-5-10(3,4)12-8(13)6-7(2)11-9(12)14/h6H,5H2,1-4H3,(H,11,14) |
InChI-Schlüssel |
ZXXWYANNUGBFOU-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)N1C(=O)C=C(NC1=O)C |
Kanonische SMILES |
CCC(C)(C)N1C(=O)C=C(NC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B259079.png)





![4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)

![3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid](/img/structure/B259090.png)
![1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)
![N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B259098.png)
![N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B259101.png)
![(4Z)-N-(4-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B259102.png)
